molecular formula C17H10ClF3N4O B2797415 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile CAS No. 303151-89-5

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile

Cat. No. B2797415
CAS RN: 303151-89-5
M. Wt: 378.74
InChI Key: ICYOSXUDSDTMMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine and isoquinoline rings, followed by the introduction of the trifluoromethyl group and the amino group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The presence of the nitrogen atom in the pyridine and isoquinoline rings, as well as the trifluoromethyl group, would likely have a significant impact on the compound’s molecular structure. These groups are electron-withdrawing, which means they pull electron density away from the rest of the molecule, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-rich nitrogen atoms in the pyridine and isoquinoline rings. These groups could potentially make the compound more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and make it more resistant to degradation. The nitrogen atoms in the pyridine and isoquinoline rings could potentially form hydrogen bonds with other molecules, which could affect the compound’s solubility .

Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

Research has explored the synthesis of pyridine derivatives, including the specific compound . These compounds have been synthesized through various reactions, demonstrating their potential in chemical synthesis and applications in material science (Al-Issa, 2012).

Antagonists and Structure-Activity Relationships

Studies have also investigated the use of these compounds as 5-HT3 antagonists, which are crucial in pharmacology for treating certain conditions. These studies involve understanding the relationship between the structure of the compounds and their biological activity, highlighting their therapeutic potential (Matsui et al., 1992).

Antimicrobial Properties

There is research focused on the antimicrobial properties of related derivatives. This includes the synthesis of various derivatives and their subsequent screening against bacterial and fungal strains, pointing to their potential in developing new antimicrobial agents (Goswami et al., 2022).

Anticancer Evaluation

Some studies have looked into the anticancer properties of similar compounds. These investigations involve the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the possibility of finding new anticancer drugs (Bondock & Gieman, 2015).

Insecticidal Applications

Research has also been conducted on the insecticidal properties of pyridine derivatives. This includes the synthesis of specific compounds and testing their efficacy against various insect species, suggesting potential use in agriculture and pest control (Bakhite et al., 2014).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in a variety of fields, including medicine, agriculture, or materials science .

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N4O/c1-24(15-14(18)6-11(8-23-15)17(19,20)21)25-9-10(7-22)12-4-2-3-5-13(12)16(25)26/h2-6,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYOSXUDSDTMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile

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